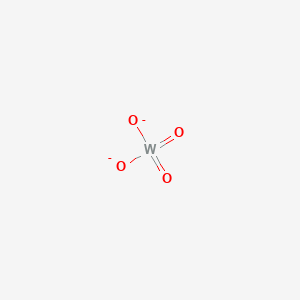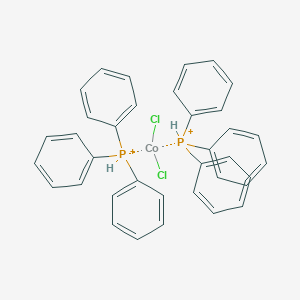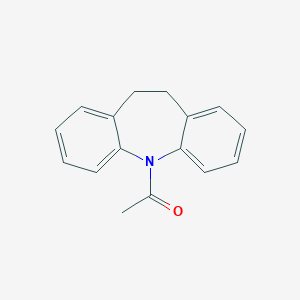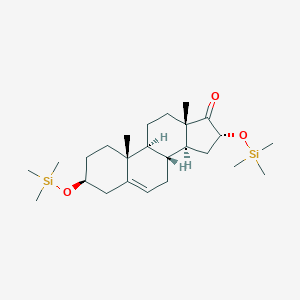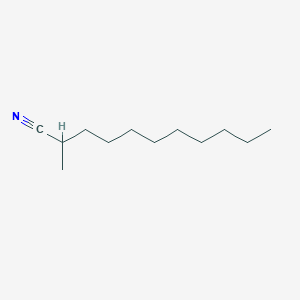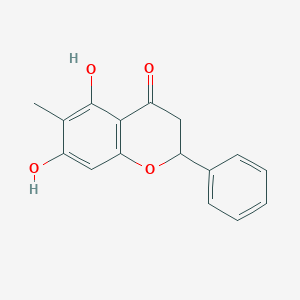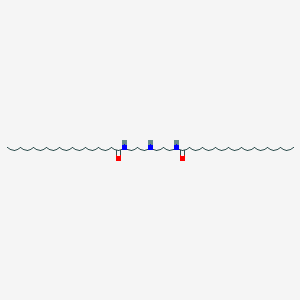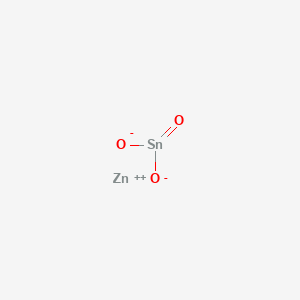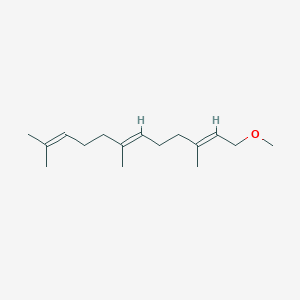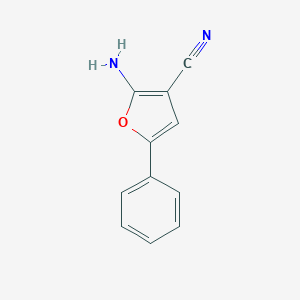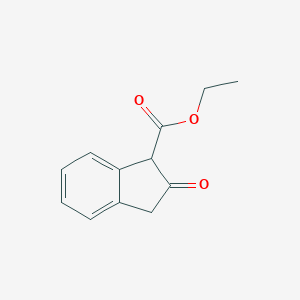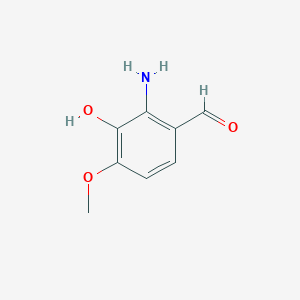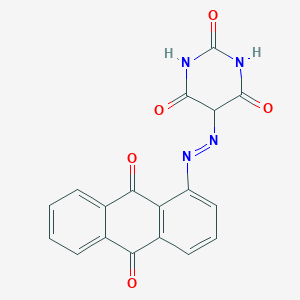
5-(Anthraquinon-1-ylazo)barbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Anthraquinon-1-ylazo)barbituric acid, also known as ABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABA is a versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science. In
作用機序
The mechanism of action of 5-(Anthraquinon-1-ylazo)barbituric acid is not fully understood, but it is believed to involve the formation of a complex with the target molecule. The binding of 5-(Anthraquinon-1-ylazo)barbituric acid to proteins and enzymes can alter their conformation and activity, leading to changes in cellular signaling pathways and metabolic processes.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(Anthraquinon-1-ylazo)barbituric acid are dependent on the target molecule and the concentration of 5-(Anthraquinon-1-ylazo)barbituric acid used. 5-(Anthraquinon-1-ylazo)barbituric acid has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 5-(Anthraquinon-1-ylazo)barbituric acid has also been shown to induce apoptosis in cancer cells and to modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using 5-(Anthraquinon-1-ylazo)barbituric acid in lab experiments is its versatility. 5-(Anthraquinon-1-ylazo)barbituric acid can be used in a variety of assays, including enzymatic assays, fluorescence spectroscopy, and cell-based assays. 5-(Anthraquinon-1-ylazo)barbituric acid is also relatively inexpensive and easy to synthesize. However, one limitation of using 5-(Anthraquinon-1-ylazo)barbituric acid is its potential toxicity at high concentrations. Careful optimization of the concentration of 5-(Anthraquinon-1-ylazo)barbituric acid is necessary to avoid unwanted effects on cells and tissues.
将来の方向性
There are several future directions for the study of 5-(Anthraquinon-1-ylazo)barbituric acid. One area of interest is the development of 5-(Anthraquinon-1-ylazo)barbituric acid-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the use of 5-(Anthraquinon-1-ylazo)barbituric acid as a photosensitizer for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for 5-(Anthraquinon-1-ylazo)barbituric acid and its derivatives may lead to the discovery of novel applications for this versatile compound.
Conclusion:
In conclusion, 5-(Anthraquinon-1-ylazo)barbituric acid is a versatile compound that has potential applications in a variety of fields, including biochemistry, pharmacology, and materials science. The synthesis method for 5-(Anthraquinon-1-ylazo)barbituric acid involves a multi-step process, and the compound has been extensively studied for its potential applications in scientific research. 5-(Anthraquinon-1-ylazo)barbituric acid binds to proteins and enzymes, modulating their activity, and has been shown to have a variety of biochemical and physiological effects. While 5-(Anthraquinon-1-ylazo)barbituric acid has several advantages for lab experiments, careful optimization of its concentration is necessary to avoid unwanted effects. Finally, there are several future directions for the study of 5-(Anthraquinon-1-ylazo)barbituric acid, including the development of new fluorescent probes and the use of 5-(Anthraquinon-1-ylazo)barbituric acid as a photosensitizer.
合成法
5-(Anthraquinon-1-ylazo)barbituric acid can be synthesized through a multi-step process involving the reaction of anthraquinone with urea and barbituric acid. The resulting compound is a yellow-orange powder that is soluble in water and organic solvents. The purity of 5-(Anthraquinon-1-ylazo)barbituric acid can be improved through recrystallization and chromatography techniques.
科学的研究の応用
5-(Anthraquinon-1-ylazo)barbituric acid has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of biochemistry, where 5-(Anthraquinon-1-ylazo)barbituric acid has been shown to bind to proteins and enzymes, modulating their activity. 5-(Anthraquinon-1-ylazo)barbituric acid has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
CAS番号 |
13325-57-0 |
|---|---|
製品名 |
5-(Anthraquinon-1-ylazo)barbituric acid |
分子式 |
C18H10N4O5 |
分子量 |
362.3 g/mol |
IUPAC名 |
5-[(9,10-dioxoanthracen-1-yl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H10N4O5/c23-14-8-4-1-2-5-9(8)15(24)12-10(14)6-3-7-11(12)21-22-13-16(25)19-18(27)20-17(13)26/h1-7,13H,(H2,19,20,25,26,27) |
InChIキー |
MBOXEZSDSMZDMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4C(=O)NC(=O)NC4=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4C(=O)NC(=O)NC4=O |
その他のCAS番号 |
13325-57-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





